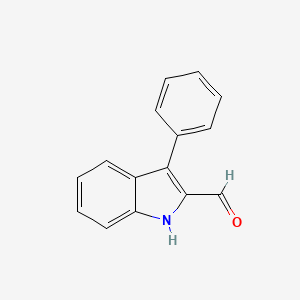

3-Phenyl-1H-indole-2-carbaldehyde

Description

Significance of Indole (B1671886) Scaffolds in Synthetic and Medicinal Chemistry

The indole nucleus is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds. nih.govmdpi.comresearchgate.net This bicyclic aromatic heterocycle, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is found in numerous natural products, including the essential amino acid tryptophan, plant hormones, and various alkaloids. nih.govmdpi.com Its prevalence has spurred extensive research into its chemical properties and the development of synthetic methodologies to access a diverse array of indole derivatives. ijpsr.commdpi.com

The significance of the indole scaffold extends to its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Consequently, indole derivatives have been developed as therapeutic agents for a variety of conditions. nih.govmdpi.com The chemical versatility of the indole ring allows for modifications at several positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. mdpi.comrsc.org

Overview of Indole Carbaldehydes as Pivotal Intermediates

Indole carbaldehydes, such as indole-3-carbaldehyde, are crucial intermediates in organic synthesis. researchgate.net The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. researchgate.net These reactions allow for the elaboration of the indole scaffold into more complex heterocyclic systems and the introduction of diverse substituents.

For instance, indole-3-carbaldehyde and its derivatives serve as precursors for the synthesis of biologically active molecules and natural products. researchgate.net The reactivity of the carbonyl group facilitates its use in multicomponent reactions, providing efficient pathways to complex molecular architectures. rsc.org The position of the carbaldehyde group on the indole ring significantly influences the reactivity and the types of products that can be formed.

Structural Context of 3-Phenyl-1H-indole-2-carbaldehyde within Indole Derivatives

This compound distinguishes itself from the more commonly studied indole-3-carbaldehydes by the placement of its functional groups. The presence of a phenyl group at the C3 position and a carbaldehyde at the C2 position creates a unique steric and electronic environment. This substitution pattern can influence the molecule's conformation and its reactivity in subsequent chemical transformations.

The synthesis of this specific isomer often requires tailored synthetic strategies, as direct formylation of 3-phenylindole would likely lead to a mixture of products or substitution at other positions. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like indoles and can be employed to synthesize such derivatives. researchgate.netekb.eg

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6915-66-8 |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C=O |

| Data sourced from PubChem CID 12327719 nih.gov |

Research Scope and Objectives for this compound Investigation

The investigation of this compound is driven by several key objectives. A primary goal is to explore its synthetic utility as a precursor for novel heterocyclic compounds. The unique substitution pattern offers opportunities to construct fused ring systems and other complex molecular frameworks that may possess interesting biological properties.

Research efforts also focus on understanding the reactivity of this molecule. Studies may involve exploring its participation in various named reactions, cycloadditions, and multicomponent reactions to expand the library of accessible indole-based compounds. For example, recent studies have shown that indole carbaldehydes can undergo cascade annulation reactions with alkynes to form complex polycyclic structures. acs.org

Furthermore, the derivatives synthesized from this compound are often evaluated for their potential biological activities. Given the established importance of the indole scaffold in medicinal chemistry, there is a strong rationale for screening these new compounds against various therapeutic targets. For instance, derivatives of 3-phenyl-1H-indole-2-carbohydrazide have been identified as potent tubulin inhibitors with anticancer activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16-14/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDBFQTUGJUCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489899 | |

| Record name | 3-Phenyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6915-66-8 | |

| Record name | 3-Phenyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Strategies of 3 Phenyl 1h Indole 2 Carbaldehyde

Derivatization at the Aldehyde Moiety

The aldehyde group of 3-phenyl-1H-indole-2-carbaldehyde serves as a versatile handle for a multitude of chemical transformations, leading to the synthesis of various heterocyclic and acyclic derivatives.

Formation of Oxime and O-Methyl Oxime Derivatives

The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base readily affords the corresponding oxime. This transformation is a standard method for the derivatization of aldehydes and ketones. A related reaction involves the use of O-methylhydroxylamine hydrochloride to yield the O-methyl oxime derivative. These reactions typically proceed under mild conditions and provide the products in good yields.

For instance, the nitrosation of indoles can lead to the formation of an oxime intermediate, which then undergoes further reaction to form 1H-indazole-3-carboxaldehydes. rsc.org This process highlights the reactivity of the indole (B1671886) nucleus and the potential for the in-situ generation of reactive intermediates that can be trapped to form new heterocyclic systems. rsc.org

Synthesis of Carbonitrile Derivatives

The conversion of the aldehyde functionality into a carbonitrile group represents a key synthetic transformation. This can be achieved through a two-step process involving the formation of an oxime, followed by dehydration. A more direct approach involves the reaction of the aldehyde with a suitable cyanating agent. The resulting 3-phenyl-1H-indole-2-carbonitrile is a valuable intermediate for further functionalization.

Research has demonstrated the synthesis of various indole-2-carbonitriles through different methodologies. For example, 1-benzyl-3-iodo-1H-indole-2-carbonitrile has been synthesized and utilized in subsequent cross-coupling reactions to introduce aryl and alkynyl substituents at the 3-position. nih.gov This underscores the utility of the carbonitrile group as a precursor for creating carbon-carbon bonds.

Preparation of Semicarbazone and Hydrazone Derivatives

The condensation of this compound with semicarbazide (B1199961) hydrochloride or various hydrazine (B178648) derivatives provides access to a wide range of semicarbazones and hydrazones. These reactions are typically carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid. csic.esresearchgate.net

The synthesis of semicarbazone and hydrazone derivatives of various heterocyclic aldehydes, including indole-3-carbaldehyde, has been well-documented. researchgate.netdoaj.org These studies often involve the reaction of the aldehyde with the corresponding amine in a suitable solvent, leading to the formation of the desired C=N bond. csic.esresearchgate.netnih.gov The products are often crystalline solids and can be readily purified by recrystallization. researchgate.net The characterization of these derivatives is typically performed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. csic.esresearchgate.net

| Derivative Type | Reagent | General Reaction Conditions |

| Semicarbazone | Semicarbazide hydrochloride | Ethanolic solution, reflux |

| Hydrazone | Hydrazine hydrate (B1144303) or substituted hydrazines | Alcoholic solvent, with or without acid catalyst |

Construction of Pyrano[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines

The aldehyde functionality of this compound can participate in multicomponent reactions to construct more complex heterocyclic systems. For example, reaction with barbituric acid or its derivatives and an active methylene (B1212753) compound can lead to the formation of pyrano[2,3-d]pyrimidines. tandfonline.com Similarly, the use of aminopyrimidines or related compounds can afford pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.comorgchemres.orgresearchgate.net These reactions often proceed through a cascade of transformations, including Knoevenagel condensation, Michael addition, and subsequent cyclization.

The synthesis of pyrano[2,3-d]pyrimidines often involves a one-pot, three-component reaction between an aromatic aldehyde, barbituric acid, and Meldrum's acid, sometimes accelerated by ultrasound irradiation. tandfonline.com Pyrido[2,3-d]pyrimidines can be synthesized through multicomponent reactions involving aldehydes, barbituric acid derivatives, and an ammonium (B1175870) source, sometimes in water as a green solvent. mdpi.com These fused pyrimidine (B1678525) systems are of significant interest due to their diverse biological activities. orgchemres.orgresearchgate.net

Functionalization of the Indole Ring System

Beyond the aldehyde moiety, the indole ring itself offers opportunities for functionalization, particularly at the N-1 position.

N-1 Functionalization Strategies

The nitrogen atom of the indole ring in this compound can be readily functionalized through various reactions, including alkylation, acylation, and arylation. Deprotonation of the N-H bond with a suitable base, such as sodium hydride or potassium carbonate, generates the corresponding indolide anion, which can then be reacted with a variety of electrophiles.

A

Computational and Theoretical Investigations of 3 Phenyl 1h Indole 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been employed to investigate the molecular geometry, vibrational frequencies, and electronic properties of 3-phenyl-1H-indole-2-carbaldehyde and related structures. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set that defines the atomic orbitals used in the calculation.

Geometry Optimization and Vibrational Mode Analysis

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

Following geometry optimization, vibrational mode analysis is often performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) spectrum. By comparing the calculated vibrational frequencies with experimental IR data, the accuracy of the computational model can be validated, and the various vibrational modes of the molecule can be assigned to specific atomic motions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is typically localized on the electron-rich indole (B1671886) ring and the phenyl group, while the LUMO is often centered on the electron-withdrawing carbaldehyde group. The specific energies of the HOMO and LUMO, and thus the energy gap, can be calculated using DFT methods. researchgate.net These calculations help in predicting the molecule's reactivity towards electrophiles and nucleophiles. youtube.com

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description |

| HOMO | The highest energy molecular orbital that contains electrons. Its energy level is an indicator of the molecule's ability to donate electrons. |

| LUMO | The lowest energy molecular orbital that does not contain electrons. Its energy level indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. numberanalytics.com |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netuba.ar It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is mapped onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these regions are expected to be around the oxygen atom of the carbaldehyde group and potentially the nitrogen atom of the indole ring.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around the hydrogen atoms.

Green regions denote areas of neutral potential.

The MEP surface provides a clear and intuitive picture of the molecule's charge distribution and its potential interaction with other charged or polar species.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is another method used to predict the reactivity of different sites within a molecule. It quantifies the change in electron density at a particular atomic site when an electron is added to or removed from the molecule.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an incoming electron).

f-(r) : for electrophilic attack (measures the reactivity of a site upon losing an electron).

f0(r) : for radical attack.

By calculating the Fukui functions for each atom in this compound, the most probable sites for nucleophilic, electrophilic, and radical reactions can be identified. These predictions complement the insights gained from MEP analysis.

Spectroscopic Parameter Prediction (e.g., GIAO Method for NMR Shifts)

Computational methods can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. imist.maosti.gov

The process involves first optimizing the molecular geometry using a suitable DFT method. Then, the GIAO method is applied to the optimized structure to calculate the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). imist.manih.gov These calculated shielding values can then be converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

By comparing the predicted NMR chemical shifts with experimental data, it is possible to confirm the structure of the synthesized compound. researchgate.net Furthermore, these computational predictions can aid in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment of each nucleus in the molecule. rsc.org

Time-Dependent Density Functional Theory (TDDFT) for Electronic Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to explore the electronic properties and excited states of molecules. wikipedia.orgmpg.deuci.edu It extends the principles of ground-state DFT to describe systems under the influence of time-dependent potentials, such as light, making it highly suitable for predicting electronic absorption spectra (UV-Vis). wikipedia.orgpsu.edu The core idea is to calculate the response of the electron density to a perturbation, which allows for the determination of excitation energies and oscillator strengths. uci.edu

For aromatic and heterocyclic compounds like this compound, TDDFT calculations are instrumental in understanding their photophysical behavior. The analysis typically involves optimizing the molecule's ground-state geometry using DFT, followed by TDDFT calculations to identify the vertical excitation energies corresponding to electronic transitions. These transitions are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby frontier orbitals.

In studies of similar indole derivatives, TDDFT has been successfully used to correlate calculated absorption maxima (λmax) with experimental data. researchgate.net For instance, calculations on 1H-Indole-3-carbaldehyde using the B3LYP functional and a 6-311++G(d,p) basis set have shown good agreement between theoretical and experimental UV-Vis spectra, often analyzed in different solvents using the Polarizable Continuum Model (PCM). researchgate.net The HOMO-LUMO energy gap calculated through these methods provides insight into the molecule's chemical reactivity and kinetic stability; a smaller gap suggests that the molecule is more polarizable and prone to electronic transitions. researchgate.net While specific TDDFT studies on this compound are not detailed in the provided results, the methodology is standard for this class of compounds. The analysis would reveal how the phenyl substituent at the 3-position influences the electronic distribution and absorption properties compared to the unsubstituted indole-2-carbaldehyde core.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. The resulting surface provides a rich, visual representation of how neighboring molecules interact.

For indole derivatives, Hirshfeld surface analysis reveals the nature and significance of various non-covalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces, which govern the crystal packing. nih.govresearchgate.net The analysis generates a 3D surface mapped with properties like dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue.

Additionally, 2D fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. nih.gov Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The resulting plot shows distinct spikes that correspond to specific interaction types. For example, in studies of various indole derivatives, Hirshfeld analyses have quantified the percentage contributions of H···H, C–H···π, and π–π interactions, often finding that contacts involving hydrogen atoms are dominant. nih.gov The analysis of this compound would be expected to show significant contributions from C-H···π interactions involving the phenyl and indole rings, as well as potential weak C-H···O hydrogen bonds involving the carbaldehyde group, which collectively stabilize the supramolecular structure. nih.gov

Molecular Docking Studies for Ligand-Protein Interactions and Mechanism of Action

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and mechanism of action. This method is crucial in drug discovery for identifying and optimizing potential therapeutic agents.

While specific docking studies for this compound were not found, extensive research has been conducted on its close derivatives, such as 3-phenyl-1H-indole-2-carbohydrazides. nih.govrsc.org These studies have identified these indole scaffolds as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.govrsc.org Docking simulations have consistently shown that these derivatives bind to the colchicine-binding site of tubulin. nih.govrsc.org

The binding mode typically involves a network of interactions between the ligand and key amino acid residues in the protein's active site. For instance, the indole ring often engages in hydrophobic interactions and π-π stacking with phenylalanine residues (e.g., Phe424, Phe381), while the groups at the 2-position (like the carbohydrazide (B1668358) moiety) form critical hydrogen bonds. rsc.orgmdpi.com In the case of this compound, the carbaldehyde group's oxygen atom would be a potential hydrogen bond acceptor, and the N-H of the indole ring could act as a hydrogen bond donor. These interactions anchor the molecule within the binding pocket, leading to the inhibition of the protein's function. The phenyl group at the 3-position is crucial for establishing hydrophobic and van der Waals interactions that enhance binding affinity. mdpi.com

| Target Protein | Predicted Binding Site | Key Interacting Residues (from related compounds) | Potential Interaction Types for this compound |

| Tubulin | Colchicine-binding site | Phe424, Phe381, Gln307 | π-π stacking, Hydrophobic Interactions, Hydrogen Bonding |

Virtual Screening and Molecular Descriptor Analysis (e.g., Lipinski's Rule of Five)

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govmdpi.com This process often involves filtering compounds based on their physicochemical properties, a step guided by molecular descriptor analysis.

One of the most widely used sets of descriptors is Lipinski's Rule of Five, which assesses the "drug-likeness" of a molecule and its potential for good oral bioavailability. The rule states that a compound is likely to be orally active if it satisfies the following criteria:

Molecular weight (MW) ≤ 500 Da

Log P (a measure of lipophilicity) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

Studies on derivatives of 3-phenyl-1H-indole have shown that these compounds generally adhere to Lipinski's Rule of Five, indicating favorable pharmacokinetic profiles. nih.govrsc.org For this compound specifically, the calculated descriptors confirm its drug-like properties. nih.gov Analysis of these descriptors is a critical first step in the virtual screening process, allowing researchers to quickly eliminate compounds with poor pharmacokinetic prospects before proceeding to more computationally intensive steps like molecular docking. nih.gov Further analysis can include other descriptors like the polar surface area (PSA), which is predictive of cell membrane permeability. nih.gov

| Descriptor | Value for this compound nih.gov | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 221.25 g/mol | ≤ 500 | Yes |

| XLogP3-AA (Log P) | 3.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |

| Rotatable Bond Count | 2 | N/A | N/A |

Applications and Scaffold Utility of 3 Phenyl 1h Indole 2 Carbaldehyde in Chemical Research

Building Block in Organic Synthesis

In the realm of organic synthesis, 3-Phenyl-1H-indole-2-carbaldehyde is a key starting material, prized for its capacity to be transformed into more intricate molecular architectures. Its utility stems from the reactivity of the aldehyde functional group, which readily participates in a wide array of chemical reactions, and the inherent properties of the indole (B1671886) nucleus.

Precursor for Complex Organic Molecules

The strategic placement of the aldehyde group at the 2-position of the 3-phenylindole scaffold makes it an ideal precursor for the construction of complex organic molecules. This aldehyde can be readily oxidized to a carboxylic acid, reduced to an alcohol, or engaged in various carbon-carbon bond-forming reactions. For instance, it can undergo condensation reactions with active methylene (B1212753) compounds, participate in Wittig-type reactions to form alkenes, and serve as an electrophile in nucleophilic addition reactions. These transformations open avenues to a diverse range of compounds with extended and more elaborate structures, which are often challenging to synthesize through other means. The phenyl substituent at the 3-position also influences the electronic properties and steric environment of the indole ring, which can be exploited to control the regioselectivity and stereoselectivity of subsequent reactions.

Intermediate for Diversified Heterocyclic Derivatives

The indole nucleus is a prominent feature in a vast number of natural products and pharmacologically active compounds. rug.nl Consequently, this compound is a highly sought-after intermediate for the synthesis of a wide variety of diversified heterocyclic derivatives. The aldehyde functionality provides a convenient handle for annulation reactions, leading to the formation of fused heterocyclic systems. For example, it can react with binucleophiles to construct new rings fused to the indole core, thereby generating polycyclic heteroaromatic compounds. rug.nl

Furthermore, the aldehyde group can be converted into other functional groups, such as nitriles or oximes, which can then undergo further cyclization reactions to afford a range of five- and six-membered heterocyclic rings attached to the indole scaffold. sigmaaldrich.com The reaction of indolecarbaldehydes with alkynes has been shown to produce cyclopenta[b]indol-1(4H)-one derivatives. acs.org This versatility allows for the creation of extensive libraries of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry. The synthesis of indolyl-pyrrole-3-carbaldehydes from indole derivatives highlights the utility of these compounds in creating complex heterocyclic systems. rsc.org

Scaffold for Medicinal Chemistry Research

The this compound framework is a privileged scaffold in medicinal chemistry, meaning it is a molecular structure that is frequently found in biologically active compounds. Its inherent drug-like properties and the ease with which it can be chemically modified make it an attractive starting point for the discovery and development of new therapeutic agents. nih.govnih.govajchem-b.com

Development of Potential Therapeutic Agents

The indole ring system is a common motif in many approved drugs and clinical candidates, and the introduction of a phenyl group at the 3-position and a carbaldehyde at the 2-position provides a unique chemical space to explore for therapeutic potential. Researchers have utilized this compound and its derivatives as a foundation for the design and synthesis of compounds with a wide range of biological activities.

For example, derivatives of 3-phenyl-1H-indole-2-carbohydrazide have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov These compounds have demonstrated significant anti-proliferative activities against various cancer cell lines. nih.gov The aldehyde group can be transformed into a hydrazide, which can then be further reacted to create a library of compounds for structure-activity relationship (SAR) studies. nih.gov

Modulation of Biological Activity through Structural Modifications

A key advantage of using this compound as a scaffold is the ability to systematically modify its structure to optimize biological activity. The phenyl ring, the indole nitrogen, and the aldehyde group all present opportunities for chemical modification. For instance, introducing various substituents onto the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric bulk, all of which can influence its interaction with biological targets.

Similarly, alkylation or arylation of the indole nitrogen can impact the compound's planarity and hydrogen-bonding capabilities. The aldehyde group itself can be converted into a wide range of other functional groups, such as imines (Schiff bases), amines, and amides, each imparting different physicochemical properties to the molecule. This systematic modification allows medicinal chemists to fine-tune the compound's potency, selectivity, and pharmacokinetic profile. Research has shown that substitutions on the furan (B31954) ring and halogenation at the R1 position of 3-phenyl-1H-indole-2-carbohydrazide derivatives significantly impact their tubulin inhibition and anticancer activities. nih.gov

Ligand for Metal Complex and Schiff Base Synthesis

The aldehyde functionality of this compound makes it an excellent precursor for the synthesis of Schiff bases. Schiff bases, which contain a carbon-nitrogen double bond, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. ajchem-b.com These compounds are known to coordinate with a variety of metal ions, forming stable metal complexes.

The resulting Schiff base ligands derived from this compound and their corresponding metal complexes have been investigated for their potential biological applications. The coordination of the indole-based Schiff base to a metal center can significantly enhance its biological activity, leading to compounds with potent antimicrobial, antifungal, and anticancer properties. The specific geometry and electronic properties of the metal complex can be tailored by varying the metal ion and the substituents on the Schiff base ligand, providing another avenue for optimizing therapeutic efficacy. The synthesis of Schiff bases from indole-3-carboxaldehyde (B46971) and their subsequent complexation with metals like Hg(II) and Zr(IV) have been reported to enhance antimicrobial activity. ijpbs.com

Exploration in Materials Science

The unique scaffold of this compound, which combines an electron-rich indole nucleus, a reactive carbaldehyde group, and a phenyl substituent, makes it a valuable building block for the synthesis of advanced functional materials. Its rigid, planar structure and the presence of heteroatoms and a conjugated π-system are key features that are being explored for various applications in materials science, ranging from optical materials to polymer chemistry.

Potential as Chromophores

A chromophore is the part of a molecule responsible for its color. The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. The this compound scaffold possesses inherent chromophoric properties due to its extended π-conjugated system involving the indole ring and the phenyl group.

The reactivity of the aldehyde group allows for the straightforward synthesis of more complex chromophores. Through condensation reactions with various nucleophiles, the conjugation of the system can be extended, leading to a shift in the absorption maximum towards longer wavelengths (a bathochromic or red shift). This tunability is a desirable characteristic in the design of novel dyes and pigments.

For instance, Knoevenagel condensation of the aldehyde with active methylene compounds can yield merocyanine-like dyes. The electronic properties of these dyes can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the phenyl ring or the indole nitrogen. These structural modifications influence the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its color and other photophysical properties.

Table 1: Potential Chromophores Derived from this compound and their Expected Properties

| Reactant for Condensation | Resulting Chromophore Type | Expected Color/Absorption | Potential Application |

| Malononitrile | Dicyanovinyl-substituted indole | Yellow to Orange | Nonlinear optics, Dyes |

| Barbituric acid | Indolyl-barbiturate | Orange to Red | Pigments, Sensors |

| Rhodanine | Merocyanine dye | Red to Purple | Dye-sensitized solar cells |

While specific studies on chromophores derived exclusively from this compound are not extensively documented, the general chemistry of indole aldehydes strongly supports this potential.

Applications in Polymer Science

The application of this compound in polymer science is a promising yet underexplored area of research. The bifunctionality of the molecule—the reactive aldehyde group and the N-H group of the indole ring—allows it to be considered as a potential monomer for the synthesis of novel polymers.

For example, it could undergo condensation polymerization with other monomers. The aldehyde group can react with amines to form polyimines (Schiff base polymers) or with phenols to form phenolic-type resins. These polymers are known for their thermal stability and are often semiconducting. The indole N-H group can also be involved in polymerization reactions, for example, through N-alkylation or by reaction with diisocyanates to form polyureas.

The incorporation of the this compound moiety into a polymer backbone is expected to impart specific properties to the resulting material, such as:

Thermal Stability: The rigid aromatic and heterocyclic rings can enhance the thermal stability of the polymer.

Optical Properties: The chromophoric nature of the indole unit could lead to colored and potentially fluorescent polymers.

Conductivity: Indole-based polymers have been investigated as organic semiconductors.

Although no specific polymers derived from this compound have been reported in the literature to date, its structural features make it a highly attractive candidate for the future development of functional polymers.

Development of Fluorescent Probes

Fluorescent probes are molecules that can detect and signal the presence of specific analytes, such as metal ions or other small molecules, through a change in their fluorescence properties. The this compound scaffold is an excellent platform for the design of such probes.

The indole nucleus itself is fluorescent, and its emission properties are sensitive to the local environment. By chemically modifying the aldehyde group, a binding site for a specific analyte can be introduced. The binding of the analyte to this site can then cause a change in the electronic structure of the molecule, leading to a "turn-on" or "turn-off" fluorescent response.

Derivatives of this compound can be synthesized to act as chemosensors for various species. For instance, Schiff base derivatives formed by the condensation of the aldehyde with amines containing additional donor atoms (e.g., N, O, S) can act as selective binding sites for metal ions. researchgate.net The binding of a metal ion can restrict the rotation around certain bonds, leading to an enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).

Table 2: Design of Potential Fluorescent Probes from this compound

| Modifying Reagent | Proposed Probe Structure | Target Analyte (Example) | Expected Response |

| Hydrazine (B178648) | Hydrazone derivative | pH, certain metal ions | Fluorescence quenching or enhancement |

| 2-Aminothiophenol | Schiff base with thiol group | Heavy metal ions (e.g., Hg²⁺, Pb²⁺) | "Turn-off" fluorescence |

| Ethylenediamine | Schiff base with amino groups | Divalent metal ions (e.g., Zn²⁺, Cu²⁺) | "Turn-on" fluorescence (CHEF) |

The development of fluorescent probes based on this scaffold is an active area of research, driven by the need for sensitive and selective sensors in environmental monitoring, biological imaging, and diagnostics. researchgate.net

Q & A

Q. What are the common synthetic routes for 3-Phenyl-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Vilsmeier-Haack formylation using DMF and POCl₃ to introduce the aldehyde group at the 2-position of the indole core. For example, 3-chloro-1-methyl-1H-indole undergoes formylation at 50°C for 3 hours under anhydrous conditions, yielding the carbaldehyde derivative . Alternative routes include transition metal-catalyzed cross-coupling (e.g., Pd- or Rh-mediated reactions) to install the phenyl group. A study on 2-aryl-1H-indoles demonstrated that Pd catalysis achieves higher regioselectivity compared to Rh, with yields dependent on ligand choice and solvent polarity . Key Optimization Parameters :

- Temperature (50–80°C for formylation).

- Catalyst loading (1–5 mol% for cross-coupling).

- Solvent (anhydrous DMF for electrophilic substitution; THF/toluene for cross-coupling).

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : The aldehyde proton typically appears at δ 9.8–10.2 ppm (¹H NMR), while the indole NH proton resonates near δ 11–12 ppm. Aromatic protons in the phenyl group show splitting patterns consistent with para/meta substitution .

- X-ray Crystallography : SHELXL is widely used for refinement. For example, bond angles around the aldehyde group (e.g., C8–C3–C2 = 107.27° in 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde) and torsion angles (e.g., C8–N1–C1–C2 = 2.0°) help confirm stereoelectronic effects . ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential release of volatile aldehydes.

- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts (e.g., POCl₃ residues) before disposal .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned structures, particularly if R-factors remain high (>0.1) despite good data quality .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis to identify solvent-accessible regions. For example, hydrogen-bonding networks in 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde were validated using SHELXPRO and CCDC databases .

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst (e.g., Pd(OAc)₂ vs. RhCl₃), solvent (DMF vs. DCE), and temperature to identify Pareto-optimal conditions.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C for formylation) while maintaining yields >80% .

Case Study : Switching from conventional heating to microwave irradiation increased the yield of 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives from 65% to 89% .

Q. How do electronic effects of substituents influence the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals (FMOs). Electron-withdrawing groups (e.g., -NO₂) lower the LUMO energy, enhancing electrophilicity at the aldehyde group.

- Experimental Validation : Compare Hammett σ values with reaction rates. For instance, para-substituted phenyl groups alter the indole’s π-electron density, affecting nucleophilic addition at C2 .

Data Correlation :

| Substituent | σ (Hammett) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| -OCH₃ | -0.27 | 0.12 |

| -NO₂ | +0.78 | 0.45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.